Synthetic Yield: Ynone vs. Enone Analog
The target compound 1-Phenyl-1-octyn-3-one can be synthesized via acyl Sonogashira coupling of phenylacetylene with hexanoyl chloride in a reported yield range of 70–90% under Pd/Cu-catalyzed conditions . In contrast, the structurally analogous enone, 1-Phenyl-1-octen-3-one (CAS 5635-72-3), is synthesized via CO₂-mediated oxidation of the corresponding allylic alcohol using potassium phosphate in DMSO, achieving a reported yield of only 64% after 48 hours [1]. This represents a yield differential of 6–26 percentage points in favor of the ynone, translating to reduced material costs, shorter purification times, and higher throughput for multi-step synthetic campaigns that rely on this intermediate.
| Evidence Dimension | Isolated synthetic yield (%) |
|---|---|
| Target Compound Data | 70–90% (acyl Sonogashira, Pd catalyst, benchmark reaction) |
| Comparator Or Baseline | 1-Phenyl-1-octen-3-one (CAS 5635-72-3): 64% (CO₂/K₃PO₄/DMSO, 48 h) |
| Quantified Difference | 6–26 absolute percentage points higher yield for the target ynone |
| Conditions | Target: PdCl₂(PPh₃)₂/CuI, Et₃N, toluene, 40–110 °C; Comparator: K₃PO₄, CO₂, DMSO, 48 h; both conducted at laboratory scale |
Why This Matters
Higher synthetic yield directly reduces the cost-per-gram of the intermediate and improves the atom economy of downstream synthetic sequences involving this building block.
- [1] Chemical synthesis reference for 1-Phenyl-1-octen-3-one (CAS 5635-72-3): CO₂/K₃PO₄/DMSO oxidation route; reported yield 64%. Molaid Chemical Database. View Source
